An In-depth Technical Guide to 6-Bromohexan-2-one: Chemical Properties and Reactivity
An In-depth Technical Guide to 6-Bromohexan-2-one: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexan-2-one is a bifunctional organic compound of significant interest in synthetic organic chemistry. Its structure, featuring both a ketone and a primary alkyl bromide, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 6-bromohexan-2-one, supported by detailed experimental protocols and visual diagrams to facilitate understanding.
Chemical and Physical Properties
The physicochemical properties of 6-bromohexan-2-one are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C6H11BrO | [2][3][4][5] |
| Molecular Weight | 179.05 g/mol | [2][4] |
| Appearance | Pale-yellow Liquid | [6] |
| Melting Point | 50-53 °C (lit.) | [2][5] |
| Boiling Point | 214-215 °C (at 95.76 kPa, with decomposition); 135-137 °C (at 11.97 kPa); 104-105 °C (at 3.19 kPa) | [2] |
| Density | Approximately 1.298 - 1.349 g/cm³ | [2][5][6] |
| Refractive Index | ~1.489 | [2] |
| Flash Point | 78.2 °C | [2][5] |
| Vapor Pressure | 0.0784 mmHg at 25°C | [2][5] |
| Solubility | Soluble in alcohol and ether. | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C. | [2][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 6-bromohexan-2-one. Key mass spectrometry peaks are observed at m/z values of 43 (top peak), 99, and 55.[4] Infrared spectroscopy data also conforms to the expected structure of the molecule.[6]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-bromohexan-2-one stems from the presence of two distinct functional groups: a ketone at the 2-position and a bromine atom at the 6-position. This allows for selective reactions at either site.
Nucleophilic Substitution Reactions
The primary alkyl bromide in 6-bromohexan-2-one is susceptible to nucleophilic substitution, typically proceeding through an S_N2 mechanism.[1] The carbon atom bonded to the bromine is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide leaving group.
Example: Ether Synthesis A common application is the synthesis of ethers via the Williamson ether synthesis. The reaction of 6-bromohexan-2-one with an alkoxide, such as sodium methoxide in methanol, yields the corresponding 6-methoxyhexan-2-one.[1] This reaction is efficient and demonstrates the utility of 6-bromohexan-2-one as a precursor for introducing a hexanone chain into a molecule.[1]
Caption: Generalized SN2 reaction pathway of 6-bromohexan-2-one.
Reactions at the Ketone Carbonyl Group
The ketone functional group can undergo a variety of transformations, including reduction to an alcohol, reductive amination, and addition of organometallic reagents. These reactions further enhance the synthetic versatility of this molecule. For instance, the ketone can be converted to a secondary alcohol using reducing agents like sodium borohydride, which can then be used in subsequent synthetic steps.
Applications in the Synthesis of Bioactive Molecules
6-Bromohexan-2-one is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2]
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Xanthine Derivatives: It is used in the synthesis of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, where it reacts with sodium 1,3-dibutyl xanthine in ethanol under reflux.[1]
-
Neurodegenerative Disorder Research: It serves as a precursor to a linker molecule that connects galantamine and curcumin fragments, creating hybrid compounds that are being investigated as multi-target agents for diseases like Alzheimer's.[1]
-
Pheromone Synthesis: It is a starting material for the synthesis of 6,7-dihydroxynonan-2-one, a precursor to brevicomin, an aggregation pheromone of the western pine bark beetle.[7][8]
Experimental Protocols
Synthesis of 6-Bromohexan-2-one
A common laboratory synthesis involves a multi-step process starting from 1,3-bromochloropropane and ethyl acetoacetate.[2]
Step 1: Cyclization
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Mix ethanol and anhydrous potassium carbonate in a reaction vessel.
-
Cool the mixture to below 10°C while stirring.
-
Add ethyl acetoacetate dropwise, followed by the addition of 1,3-bromochloropropane.
-
Reflux the mixture at 78-80°C for 5 hours.
-
After cooling, filter the mixture and wash the filter residue with ethanol.
-
Combine the filtrate and the ethanol wash, and recover the ethanol under reduced pressure.
-
Collect the fraction at 102-107°C (1.33-2kPa) to obtain 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran with a yield of over 80%.[2]
Step 2: Ring Opening, Elimination, and Bromination
-
Add 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran, hydrobromic acid, and sodium bromide to a reaction vessel and stir.
-
Add sulfuric acid dropwise at 15°C and maintain the temperature for 1 hour.
-
Reflux the mixture for 3 hours.
-
After cooling, add a water-soluble salt and extract three times with chloroform.
-
Distill the chloroform extract to recover the chloroform.
-
Perform vacuum distillation and collect the fraction at 98-104°C (1.33-2kPa) to obtain 6-bromohexan-2-one.[2]
Caption: Synthesis workflow for 6-bromohexan-2-one.
Synthesis of 7-(5'-oxohexyl)-1,3-dibutyl xanthine
This protocol illustrates a practical application of 6-bromohexan-2-one in a nucleophilic substitution reaction.[1]
-
Dissolve 6-bromohexan-2-one (also known as 1-bromo-5-hexanone) in ethanol.
-
Add sodium 1,3-dibutyl xanthine to the solution.
-
Heat the reaction mixture under reflux for approximately 24 hours.
-
After the reaction is complete, cool the mixture and perform a suitable workup and purification (e.g., extraction, chromatography) to isolate the desired product, 7-(5'-oxohexyl)-1,3-dibutyl xanthine.
Caption: Experimental workflow for xanthine derivative synthesis.
Conclusion
6-Bromohexan-2-one is a versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it an important building block for the construction of complex molecules with potential applications in medicine and agriculture. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research and development.
References
- 1. 6-Bromohexan-2-one | 10226-29-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 6-BROMOHEXAN-2-ONE | CAS 10226-29-6 [matrix-fine-chemicals.com]
- 4. 6-Bromohexan-2-one | C6H11BrO | CID 25061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromohexan-2-one|lookchem [lookchem.com]
- 6. 6-Bromohexan-2-one [myskinrecipes.com]
- 7. Answered: OH several steps Hзо* Br brevicomin ОН 6-bromohexan-2-one 6,7-dihydroxynonan-2-one | bartleby [bartleby.com]
- 8. Answered: он several steps H30* brevicomin Br ÓH 6-bromohexan-2-one 6,7-dihydroxynonan-2-one | bartleby [bartleby.com]
